2-Cyano-3-ethoxyacrylamide

Description

BenchChem offers high-quality 2-Cyano-3-ethoxyacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-ethoxyacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

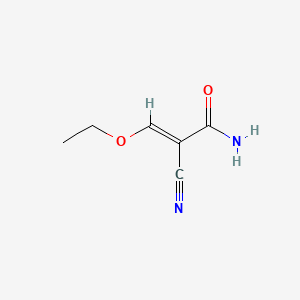

Structure

3D Structure

Properties

CAS No. |

7154-55-4 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(E)-2-cyano-3-ethoxyprop-2-enamide |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H2,8,9)/b5-4+ |

InChI Key |

ZLVJIUUJDJDJQG-SNAWJCMRSA-N |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)N |

Canonical SMILES |

CCOC=C(C#N)C(=O)N |

Origin of Product |

United States |

Significance of 2 Cyano 3 Ethoxyacrylamide As a Versatile Synthon

The versatility of 2-Cyano-3-ethoxyacrylamide as a synthon stems from the strategic arrangement of its electron-withdrawing and electron-donating groups, which activate the molecule for a range of chemical reactions. The cyano and acrylamide (B121943) functionalities are potent electrophiles, while the ethoxy group acts as an electron-donating group, influencing the reactivity of the carbon-carbon double bond. This electronic push-pull system makes the molecule susceptible to nucleophilic attack and an excellent candidate for cycloaddition reactions.

This inherent reactivity allows for the construction of a wide array of carbocyclic and heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The ability to introduce diverse functionalities through reactions at its various active sites has solidified the position of 2-Cyano-3-ethoxyacrylamide as a key intermediate in the synthesis of more complex and functionally rich molecules. researchgate.net

Historical Development and Early Contributions of 2 Cyano 3 Ethoxyacrylamide Research

While the precise date of the initial synthesis of 2-Cyano-3-ethoxyacrylamide is not prominently documented in readily available historical records, its conceptual origins can be traced back to the foundational work on cyanoacetamide and the Knoevenagel condensation in the late 19th and early 20th centuries. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction, is a cornerstone of carbon-carbon bond formation. The reaction of cyanoacetamide with an appropriate carbonyl precursor in the presence of a base is a classic method for generating α,β-unsaturated cyanoacrylamides.

The development of reagents like triethyl orthoformate provided a direct route to introduce the ethoxy group, paving the way for the synthesis of 2-cyano-3-alkoxyacrylamide derivatives. Early research into the reactivity of cyanoacetamides and their derivatives laid the groundwork for understanding the synthetic potential of molecules like 2-Cyano-3-ethoxyacrylamide. researchgate.net These pioneering studies, focused on the fundamental reactivity of active methylene (B1212753) compounds, were instrumental in establishing the chemical principles that would later be exploited in the application of this versatile synthon.

Scope of Applications of 2 Cyano 3 Ethoxyacrylamide in Synthetic Strategies

Classical Preparative Routes to 2-Cyano-3-ethoxyacrylamide

The traditional synthesis of 2-Cyano-3-ethoxyacrylamide and its analogs primarily relies on well-established condensation reactions. These methods are characterized by their reliability and straightforward execution.

The most common and direct method for synthesizing 2-Cyano-3-ethoxyacrylamide involves the condensation of 2-cyanoacetamide (B1669375) with triethyl orthoformate. cjph.com.cne-bookshelf.de This reaction is typically facilitated by a basic catalyst, such as piperidine, and requires heating.

One detailed procedure involves heating a mixture of 2-cyanoacetamide and triethyl orthoformate in dry dioxane with a few drops of piperidine. tandfonline.comtandfonline.com The mixture is refluxed for approximately five hours. After cooling, the reaction mixture is poured into ice-cold water, causing the solid product to precipitate. The resulting solid is then filtered, washed, and can be further purified by crystallization from ethanol (B145695) to yield the final product. tandfonline.comtandfonline.com

Table 1: Reaction Conditions for the Synthesis of 2-Cyano-3-ethoxyacrylamide

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Cyanoacetamide | Triethyl orthoformate | Piperidine | Dry Dioxane | 5 hours | Reflux | 65% | tandfonline.com, tandfonline.com |

The synthesis of N-substituted analogs of 2-Cyano-3-ethoxyacrylamide generally follows a similar condensation pathway. The key difference is the use of an N-substituted 2-cyanoacetamide as the starting material.

For instance, the preparation of N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide is achieved by reacting N-(4-chlorophenyl)-2-cyanoacetamide with triethyl orthoformate. google.com In this specific synthesis, acetic anhydride (B1165640) is also added to the mixture, which is then heated to 125 °C for 18 hours. Upon cooling, the solid product is collected and purified. google.com

More complex N-substituted analogs have also been synthesized. A notable example is the preparation of 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)-3-ethoxyacrylamide. tandfonline.comtandfonline.com This compound was synthesized by reacting 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)acetamide with triethyl orthoformate in the presence of piperidine, mirroring the conditions used for the unsubstituted parent compound. tandfonline.comtandfonline.com

Table 2: Examples of N-Substituted 2-Cyano-3-ethoxyacrylamide Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-cyanoacetamide | Triethyl orthoformate, Acetic anhydride | N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide | google.com |

| 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)acetamide | Triethyl orthoformate, Piperidine | 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)-3-ethoxyacrylamide | tandfonline.com, tandfonline.com |

Modern and Sustainable Approaches in 2-Cyano-3-ethoxyacrylamide Synthesis

While classical methods are effective, modern synthetic chemistry emphasizes the use of catalysis and adherence to green chemistry principles to improve efficiency, safety, and environmental impact.

The classical synthesis of 2-Cyano-3-ethoxyacrylamide already employs a catalyst, albeit a simple one. The use of piperidine, a secondary amine, serves as a base catalyst to facilitate the condensation reaction between 2-cyanoacetamide and triethyl orthoformate. e-bookshelf.detandfonline.comtandfonline.com This type of catalysis is fundamental to the reaction's success under the described conditions. While more advanced catalytic systems involving transition metals or organocatalysts are transforming organic synthesis, specific applications of such modern catalysts for the direct formation of 2-Cyano-3-ethoxyacrylamide are not prominently detailed in the surveyed literature.

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. While specific studies focusing on a "green" synthesis of 2-Cyano-3-ethoxyacrylamide are not widely reported, the classical synthesis can be evaluated through a green chemistry lens.

Key principles applicable to this synthesis include:

Safer Solvents and Auxiliaries: The use of dioxane in the classical method is a point of concern, as it is a suspected carcinogen. tandfonline.comtandfonline.com A greener approach would involve replacing dioxane with a safer, more environmentally benign solvent.

Energy Efficiency: The classical method requires prolonged heating under reflux, which is energy-intensive. tandfonline.comtandfonline.com Future research could explore the use of alternative energy sources like microwave irradiation or ultrasound, which have been shown to accelerate other organic reactions, potentially reducing reaction times and energy consumption.

Currently, there is a lack of published research that explicitly applies modern green chemistry techniques, such as solvent-free reactions or the use of recyclable catalysts, to the synthesis of 2-Cyano-3-ethoxyacrylamide.

Conjugate Addition Reactions Involving 2-Cyano-3-ethoxyacrylamide

Michael Additions of Nucleophiles to the α,β-Unsaturated System of 2-Cyano-3-ethoxyacrylamide

The presence of both a cyano and a carboxamide group, which are strong electron-withdrawing groups, activates the double bond of 2-Cyano-3-ethoxyacrylamide for Michael or 1,4-conjugate addition reactions. researchgate.netyoutube.com This type of reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, known as Michael donors, can be employed, including enolates, amines, thiols, and phosphines. researchgate.net The reaction proceeds via the formation of a stabilized carbanion intermediate. nsf.gov

Derivatives of 2-cyanoacrylamide have been shown to react with various nucleophiles. For instance, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide reacts with nitrogen nucleophiles like hydroxylamine (B1172632), hydrazine (B178648), and guanidine (B92328) through a Michael-type addition, which is then followed by intramolecular cyclization. semanticscholar.orgresearchgate.net Similarly, the phospha-Michael addition, the conjugate addition of P-nucleophiles, has been demonstrated with related α,β-unsaturated systems. scispace.comfrontiersin.org

The general mechanism for the Michael addition to an activated olefin like 2-Cyano-3-ethoxyacrylamide can be represented as follows:

Table 1: Michael Addition of Nucleophiles

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. |

| 2. Enolate Formation | The π-electrons from the double bond shift to form an enolate intermediate, which is stabilized by resonance. |

| 3. Protonation | The enolate is protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final 1,4-adduct. |

Stereochemical Control in Addition Reactions of 2-Cyano-3-ethoxyacrylamide

The stereochemical outcome of conjugate addition reactions is a critical aspect, particularly in the synthesis of chiral molecules. researchgate.net When a new stereocenter is formed during the Michael addition to 2-Cyano-3-ethoxyacrylamide, the potential for diastereomeric or enantiomeric products arises. youtube.com

The use of chiral auxiliaries or catalysts can induce facial selectivity in the nucleophilic attack, leading to the preferential formation of one stereoisomer over another. For example, in the asymmetric Diels-Alder reactions of chiral (E)-2-cyanocinnamates, which are structurally related to 2-Cyano-3-ethoxyacrylamide, high diastereoselectivity was achieved using chiral auxiliaries like (S)-ethyl lactate (B86563) and (R)-pantolactone. unirioja.es Organocatalysis, employing chiral catalysts such as bifunctional squaramides, has also proven effective in achieving high enantioselectivity in phospha-Michael additions to similar α,β-unsaturated systems. scispace.com The stereochemical control is often dictated by the formation of a more stable transition state, where steric hindrance is minimized and favorable secondary orbital interactions may occur. unirioja.es

Cycloaddition Reactions of 2-Cyano-3-ethoxyacrylamide

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of reactions for 2-Cyano-3-ethoxyacrylamide. msu.edulibretexts.org These reactions are often characterized by their high stereospecificity and concerted mechanism. libretexts.org

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. youtube.com In this context, 2-Cyano-3-ethoxyacrylamide can act as a dienophile due to its electron-deficient double bond. The reaction proceeds in a single, concerted step, and its stereospecificity is a key feature. libretexts.org

While direct examples of 2-Cyano-3-ethoxyacrylamide in Diels-Alder reactions are not prevalent in the provided search results, the reactivity of structurally similar compounds provides insight. For instance, N-phenyl-2-cyano-1-azadienes undergo efficient [4+2] cycloadditions with a variety of dienophiles. nih.gov Similarly, chiral (E)-2-cyanocinnamates have been shown to be excellent dienophiles in asymmetric Diels-Alder reactions. unirioja.es The nitrile group can also participate as a dienophile in intramolecular Diels-Alder reactions, although this is less common for unactivated nitriles. nih.gov

Table 2: Key Aspects of Diels-Alder Reactions

| Feature | Description |

|---|---|

| Components | A conjugated diene (4π-electron system) and a dienophile (2π-electron system). |

| Mechanism | Concerted, pericyclic reaction proceeding through a cyclic transition state. youtube.com |

| Stereochemistry | The reaction is stereospecific, with retention of the stereochemistry of the diene and dienophile in the product. libretexts.org |

| Regioselectivity | The orientation of the substituents in the product is governed by electronic and steric factors. |

[3+2] Cycloadditions and Other Pericyclic Reactions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. youtube.com 2-Cyano-3-ethoxyacrylamide can serve as a dipolarophile in these reactions. This type of reaction is a powerful tool for the synthesis of various five-membered heterocycles. researchgate.netyoutube.com Examples of 1,3-dipoles include azides, nitrile oxides, and diazomethane. youtube.com

Other pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. msu.edulibretexts.org Electrocyclic reactions involve the formation of a σ-bond and the loss of a π-bond within a single conjugated system, leading to a cyclic product. Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org The feasibility and stereochemical outcome of these reactions are often governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. libretexts.org

Transformations of the Nitrile Functionality in 2-Cyano-3-ethoxyacrylamide

The cyano (nitrile) group in 2-Cyano-3-ethoxyacrylamide is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orgchemistrysteps.com These reactions typically involve nucleophilic addition to the electrophilic carbon of the nitrile. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. libretexts.org Reduction of the nitrile group can lead to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), or to an aldehyde using milder reagents such as diisobutylaluminum hydride (DIBAL-H). libretexts.orgchemistrysteps.comlibretexts.org Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile group followed by hydrolysis yields a ketone. libretexts.org The nitrile group can also participate in cycloaddition reactions, acting as a 2π component. researchgate.net

Table 3: Common Transformations of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |

| Reduction (Strong) | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H, 2. H₂O | Aldehyde |

Nucleophilic Additions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile (cyano) group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. nih.gov This polarity allows for the addition of nucleophiles across the triple bond, a reaction analogous to the nucleophilic addition to a carbonyl group. bldpharm.com Protonation of the nitrile nitrogen under acidic conditions increases the electrophilicity of the carbon, facilitating attack by even weak nucleophiles like water. bldpharm.com

In the context of highly functionalized acrylamides, such as the related enaminonitrile 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, the cyano group readily reacts with various nitrogen nucleophiles. researchgate.net For instance, the initial step in reactions with reagents like hydroxylamine or hydrazine involves the nucleophilic attack of the amino group onto the electrophilic carbon of the nitrile. This addition transforms the sp-hybridized nitrile carbon into an sp2-hybridized carbon, forming an imine-like intermediate which is pivotal for subsequent reactions. researchgate.netnih.gov

Cyclization Reactions Triggered by the Nitrile

The initial nucleophilic addition to the cyano group often serves as a trigger for intramolecular cyclization, especially when the nucleophile contains a second reactive site. This strategy is a powerful method for the synthesis of various heterocyclic compounds. Studies on structurally similar enaminonitriles demonstrate that their reaction with binucleophiles leads to the formation of diverse ring systems. researchgate.netnih.govresearchgate.net

For example, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with different nitrogen nucleophiles yields a variety of heterocyclic products regioselectively. researchgate.netnih.gov The process typically involves an initial attack on the cyano group or the β-carbon, followed by an intramolecular condensation and elimination of a small molecule (like dimethylamine), leading to a stable aromatic heterocyclic system. nih.gov

Below is a table summarizing cyclization reactions involving a related enaminonitrile, which illustrates the potential pathways for 2-Cyano-3-ethoxyacrylamide.

Table 1: Cyclization Reactions of a 2-Cyanoacrylamide Derivative with Nitrogen Nucleophiles Based on the reactivity of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide. researchgate.netnih.gov

| Nucleophile | Reaction Conditions | Resulting Heterocycle | Mechanism Summary |

| Hydroxylamine | Refluxing ethanol/DMF, K₂CO₃ | Isoxazole derivative | Initial N-attack on the cyano group, followed by intramolecular cyclization of the intermediate onto the carbonyl amide, and subsequent rearrangement. |

| Hydrazine | Refluxing ethanol/DMF | Pyrazole (B372694) derivative | Nucleophilic attack of hydrazine on the β-carbon, followed by intramolecular cyclization via attack of the second amino group on the nitrile carbon. nih.gov |

| Guanidine | Refluxing ethanol/DMF, K₂CO₃ | Pyrimidine (B1678525) derivative | Addition of guanidine to the activated double bond, followed by cyclization involving the cyano group. researchgate.net |

| Thiourea | Basic medium | Pyrimidinethione derivative | Reaction proceeds via addition of the thiol-like group followed by intramolecular condensation involving the amide and cyano functionalities. researchgate.net |

Reactivity of the Amide Moiety in 2-Cyano-3-ethoxyacrylamide

The primary amide functional group (-CONH₂) in 2-Cyano-3-ethoxyacrylamide also contributes significantly to its chemical character. Amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov However, they can undergo reactions at both the carbonyl oxygen and the amide nitrogen.

Condensation Reactions of the Amide Nitrogen

The nitrogen atom of the primary amide is nucleophilic and can participate in condensation reactions. While less reactive than a free amine, the amide nitrogen can attack electrophilic centers, particularly in intramolecular processes. For example, in related systems, an amide group can undergo intramolecular condensation with a nearby carbonyl group to form a new heterocyclic ring. researchgate.net This type of reaction, often mediated by base, involves the nucleophilic attack of the amide nitrogen followed by dehydration to form a stable cyclic imide or related structure. researchgate.net Such pathways are crucial in the synthesis of complex heterocyclic scaffolds from acrylamide precursors. researchgate.net

Hydrolysis and Functional Group Interconversions of the Amide

Amides can be hydrolyzed to their parent carboxylic acids under both acidic and basic conditions, although these reactions typically require heating. nih.gov

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion (-NH₂), which is a very strong base. This anion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a resonance-stabilized carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and generate the neutral carboxylic acid.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) | Key Mechanistic Step |

| Acidic | H₃O⁺ (e.g., aq. H₂SO₄), Heat | Protonated Amide | Carboxylic Acid + NH₄⁺ | Protonation of carbonyl oxygen activates the electrophilic carbon for attack by water. researchgate.net |

| Basic | NaOH (aq), Heat | Tetrahedral Intermediate | Carboxylic Acid + NH₃ | Nucleophilic attack by OH⁻ followed by elimination of the amide anion and subsequent acid-base reaction. |

Applications of 2 Cyano 3 Ethoxyacrylamide As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

2-Cyano-3-ethoxyacrylamide serves as a key precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Pyrimidine (B1678525) Ring Annulation using 2-Cyano-3-ethoxyacrylamide

The reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with guanidine (B92328) leads to the formation of pyrimidine derivatives. researchgate.net This transformation highlights the utility of acrylamide (B121943) derivatives in constructing fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. researchgate.net

Synthesis of Pyrazole (B372694) and Bipyrazole Derivatives

2-Cyano-3-ethoxyacrylamide is a versatile reagent for the synthesis of pyrazole derivatives. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-1H-pyrazole-4-carboxylate. google.com A process for preparing ethyl 3-amino-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with amidrazone derivatives. google.com This reaction proceeds through an intermediate N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivative, which is then cyclized to the final pyrazole product. google.com

Furthermore, Knoevenagel condensation of 2-cyano-N-(thiazol-2-yl)acetamide with various aldehydes can produce 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives. nih.gov These compounds incorporate both thiazole (B1198619) and pyrazole moieties and have been synthesized in good yields. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2-Cyano-N-(thiazol-2-yl)acetamide | Aromatic aldehydes | 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives | 75-92 |

Formation of Thiazole Scaffolds from 2-Cyano-3-ethoxyacrylamide

While direct synthesis of thiazoles from 2-cyano-3-ethoxyacrylamide is less common, derivatives of this compound are instrumental in creating complex molecules containing a thiazole ring. For example, 2-cyano-N-(thiazol-2-yl)acetamide, a related compound, can be used to synthesize various thiazole-based derivatives. nih.gov The reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with various reagents can lead to the formation of thiazine (B8601807) derivatives. researchgate.net

Imidazo[1,2-a]pyrimidine (B1208166) Synthesis and Related Fused Heterocycles

Imidazo[1,2-a]pyrimidines are an important class of nitrogen-containing fused heterocycles with a broad range of applications. nih.govrsc.orgmdpi.com The synthesis of these scaffolds often involves the reaction of 2-aminopyrimidine (B69317) derivatives with α-haloketones or their equivalents. While direct use of 2-cyano-3-ethoxyacrylamide in the synthesis of the core imidazo[1,2-a]pyrimidine ring is not explicitly detailed, its derivatives can be involved in creating more complex, substituted versions of this scaffold. For instance, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with various amino-substituted heterocycles like 2-amino-4-phenylthiazole, 2-amino-4-methylpyridine, 2-aminotetrazole, and 2-aminobenzimidazole (B67599) can lead to the formation of fused pyrimidine systems, including thiazolo[3,2-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and pyrimido[2,1-b]benzothiazole. researchgate.net

Pyridine (B92270) and Fused Pyridine Systems Derived from 2-Cyano-3-ethoxyacrylamide

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and functional materials. ekb.egnih.govnih.gov Derivatives of 2-cyano-3-ethoxyacrylamide are utilized in the synthesis of various pyridine systems. For example, 2-cyano-3-pyridylacrylamides can be prepared from pyridine aldehydes. rsc.org The synthesis of 2-amino-3-cyano-4,6-diphenylpyridine derivatives has been achieved through a one-pot multi-component reaction involving 1,3-diphenylpropane-1,3-dione, malononitrile, and a primary amine, showcasing a related synthetic strategy. mdpi.com

| Reactants | Product |

| Pyridine aldehydes, Cyanoacetamide | 2-Cyano-3-pyridylacrylamides |

| 1,3-Diphenylpropane-1,3-dione, Malononitrile, Phenethylamine | 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine |

Triazole Derivatives Utilizing 2-Cyano-3-ethoxyacrylamide Precursors

The 1,2,3-triazole ring is another important heterocycle with wide-ranging applications. mdpi.com Precursors derived from or related to 2-cyano-3-ethoxyacrylamide can be used in the synthesis of triazole derivatives. For instance, the synthesis of cyano-substituted 1,2,3-triazole derivatives can be achieved through the propargylation of hydroxyl or amino groups, followed by a cycloaddition reaction. researchgate.net

Quinoline (B57606) and Other Nitrogen Heterocycles

The electrophilic nature of the β-carbon of the acrylamide system, enhanced by the electron-withdrawing cyano group, makes 2-Cyano-3-ethoxyacrylamide an excellent Michael acceptor. This reactivity is central to its use in the synthesis of various nitrogen-containing heterocycles. While direct, documented examples of its use in classic quinoline syntheses like the Friedländer or Combes reactions are not prevalent in readily available literature, its structural motifs suggest a high potential for application in related annulation strategies.

The synthesis of functionalized quinolines often involves the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org 2-Cyano-3-ethoxyacrylamide can be envisioned as a potent three-carbon synthon for quinoline ring formation. The reaction would likely proceed via an initial Michael addition of an aniline to the acrylamide, followed by an intramolecular cyclization and subsequent aromatization. The ethoxy group can act as a leaving group during the cyclization or aromatization step.

While specific examples with 2-Cyano-3-ethoxyacrylamide are scarce, the synthesis of closely related 3-cyano-2-pyridones, which share a similar core structure, is well-established and often proceeds through multi-component reactions involving cyano-activated methylene (B1212753) compounds. nih.govresearchgate.netmdpi.com These reactions highlight the utility of the cyano-acrylamide framework in constructing six-membered nitrogen heterocycles. For instance, a one-pot reaction of an aldehyde, a ketone, and a cyanoacetamide derivative can lead to highly substituted pyridones. nih.gov This strategy underscores the potential of 2-Cyano-3-ethoxyacrylamide to participate in similar transformations to yield quinoline or other nitrogen heterocyclic cores.

The following table summarizes the synthesis of various nitrogen heterocycles using precursors with similar reactivity to 2-Cyano-3-ethoxyacrylamide:

| Precursor/Reactant A | Precursor/Reactant B | Precursor/Reactant C | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehyde | Substituted Acetophenone | 2-Cyano-N-(2-ethylphenyl)acetamide | Piperidine, EtOH, reflux | N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles | nih.gov |

| Substituted Anilines | Ethyl Cyanoacetate | - | High temperature, reflux | N-alkylated-2-cyanoacetamide derivatives | mdpi.com |

| Cyanoacetamide derivatives | Acetylacetone | - | KOH, EtOH, reflux | 3-Cyano-2-pyridone derivatives | mdpi.com |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide (B1669375) | - | Basic condition, EtOH, boiling | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | mdpi.com |

These examples demonstrate the versatility of the cyano-activated backbone in the synthesis of a diverse range of nitrogen heterocycles.

Strategic Role of 2-Cyano-3-ethoxyacrylamide in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The functional group array of 2-Cyano-3-ethoxyacrylamide makes it an ideal substrate for MCRs, capable of participating in a cascade of reactions to build intricate molecular frameworks.

One of the most notable MCRs where a compound with the functionality of 2-Cyano-3-ethoxyacrylamide can play a pivotal role is the Gewald reaction. nih.govnih.govthieme-connect.de The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyano ester (or related compound), and elemental sulfur to produce highly substituted 2-aminothiophenes. By analogy, 2-Cyano-3-ethoxyacrylamide could react with a sulfur nucleophile and another component to generate complex thiophene (B33073) derivatives or other sulfur-containing heterocycles.

Furthermore, the activated double bond and the electrophilic nitrile carbon in 2-Cyano-3-ethoxyacrylamide can participate in various cycloaddition and tandem reactions. For instance, in a potential MCR, an initial Michael addition of a nucleophile to the acrylamide could be followed by an intramolecular attack of the newly formed functionality onto the cyano group, a process reminiscent of the Thorpe-Ziegler reaction for the formation of cyclic ketones from dinitriles. wikipedia.org

The strategic advantage of using 2-Cyano-3-ethoxyacrylamide in MCRs lies in its ability to introduce multiple functional groups and a degree of structural complexity in a single, efficient step. This is particularly valuable in the construction of libraries of bioactive compounds for drug discovery.

The following table illustrates the types of MCRs where building blocks with similar reactivity to 2-Cyano-3-ethoxyacrylamide are employed:

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Reference |

| Gewald Three-Component Reaction | Ketone/Aldehyde | Cyanoacetamide | Elemental Sulfur | 2-Aminothiophene-3-carboxamides | nih.govnih.gov |

| Three-Component Pyridone Synthesis | Aromatic Aldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | nih.gov |

| Four-Component Pyridone Synthesis | Aromatic Aldehyde | Substituted Acetophenone | Ethyl Cyanoacetate | Ammonium Acetate | 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles |

Utilization of 2-Cyano-3-ethoxyacrylamide in Total Synthesis of Natural Products and Bioactive Scaffolds

While a specific, published total synthesis of a natural product employing 2-Cyano-3-ethoxyacrylamide as a key starting material is not readily apparent, its potential for such applications is significant. The synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule through a series of strategic transformations.

The pyrano[3,2-c]quinolone and pyrano[3,2-c]pyridone scaffolds, which are accessible through MCRs involving components with similar reactivity to 2-Cyano-3-ethoxyacrylamide, are found in a number of biologically active alkaloids. nih.gov The development of synthetic routes to these scaffolds is of great interest for the discovery of new therapeutic agents. For example, libraries of pyrano[3,2-c]quinolones have been synthesized and shown to possess potent antiproliferative and antitubulin activities. nih.gov

The general strategy would involve the use of 2-Cyano-3-ethoxyacrylamide or a closely related derivative in an MCR to rapidly assemble the core heterocyclic structure. Subsequent functional group manipulations and stereochemical control would then lead to the final natural product or a bioactive analog. The presence of the cyano and amide functionalities in the resulting scaffold provides handles for further chemical diversification. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further derivatization.

The following table provides examples of bioactive scaffolds synthesized using methodologies where 2-Cyano-3-ethoxyacrylamide could potentially be employed:

| Scaffold | Synthetic Approach | Key Precursors | Biological Activity | Reference |

| Pyrano[3,2-c]quinolones | Three-Component Reaction | 4-hydroxy-1-methylquinolin-2(1H)-one, malononitrile, aromatic aldehyde | Antiproliferative, Apoptosis-inducing | nih.gov |

| 3-Cyano-2-pyridones | Multi-component Reaction | Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one | Anticancer | nih.gov |

| (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs | Knoevenagel Condensation | Substituted benzaldehydes, 2-cyanoacetamide | Tyrosinase inhibitors | nih.gov |

Theoretical and Computational Investigations of 2 Cyano 3 Ethoxyacrylamide

Electronic Structure Analysis and Reactivity Predictions

Computational chemistry provides powerful tools to predict the behavior of molecules. Through the application of quantum mechanical principles, it is possible to gain insights into the electronic distribution and reactivity of 2-cyano-3-ethoxyacrylamide.

Frontier Molecular Orbital (FMO) Theory Applied to 2-Cyano-3-ethoxyacrylamide

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals govern the feasibility and outcome of chemical reactions. wikipedia.org

For 2-cyano-3-ethoxyacrylamide, the HOMO is typically associated with the electron-rich regions of the molecule, such as the double bond and the lone pairs on the oxygen and nitrogen atoms. The LUMO, conversely, is associated with the electron-deficient regions, primarily the carbon atoms of the cyano and carbonyl groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

Theoretical studies on analogous systems, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have utilized Density Functional Theory (DFT) to calculate the HOMO-LUMO gap. researchgate.net These calculations help in understanding the electronic transitions and the potential for charge transfer within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Acrylamide (B121943) Derivative

| Parameter | Value | Reference |

| HOMO-LUMO Gap | Varies with doping | researchgate.net |

Note: Specific HOMO-LUMO gap values for 2-cyano-3-ethoxyacrylamide require dedicated computational studies. The data presented is for a structurally related compound to illustrate the application of FMO theory.

Electrophilic and Nucleophilic Site Characterization by Computational Methods

Computational methods are instrumental in identifying the electrophilic and nucleophilic centers within a molecule, which is crucial for understanding its reaction mechanisms.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are a key concept in conceptual Density Functional Theory (DFT) used to describe local reactivity. mdpi.com They indicate the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.com

Electrophilic Sites: Regions with a high value for the Fukui function for nucleophilic attack (f+) are prone to attack by nucleophiles. In 2-cyano-3-ethoxyacrylamide, the carbon atoms of the carbonyl group and the cyano group are expected to be primary electrophilic centers due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. khanacademy.orgyoutube.com

Nucleophilic Sites: Regions with a high value for the Fukui function for electrophilic attack (f-) are susceptible to attack by electrophiles. The nitrogen atom of the amide group and the oxygen atom of the ethoxy group, with their lone pairs of electrons, are predicted to be the primary nucleophilic centers. youtube.com

Mechanistic Elucidation of Reactions Involving 2-Cyano-3-ethoxyacrylamide

Computational chemistry plays a vital role in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface, researchers can identify the most likely reaction pathways, locate transition state structures, and determine activation energies.

For reactions involving acrylamide derivatives, DFT studies can elucidate the step-by-step process of bond formation and breakage. For instance, in nucleophilic addition reactions, DFT can model the approach of the nucleophile to the electrophilic carbon, the formation of the tetrahedral intermediate, and the subsequent protonation steps. These calculations provide a detailed picture of the reaction coordinate and the energetic barriers that must be overcome. smolecule.com

Energy Profile Calculations for 2-Cyano-3-ethoxyacrylamide Transformations

Calculating the energy profile of a reaction is essential for understanding its kinetics and thermodynamics. This involves determining the relative energies of the reactants, intermediates, transition states, and products.

A typical energy profile for a reaction of 2-cyano-3-ethoxyacrylamide, such as its hydrolysis or reaction with a nucleophile, would show the energy changes as the reaction progresses. The highest point on the energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Conformational Analysis and Tautomerism in 2-Cyano-3-ethoxyacrylamide Systems

The three-dimensional shape and the potential for isomeric forms are critical to a molecule's properties and reactivity.

Conformational Analysis and Tautomerism in 2-Cyano-3-ethoxyacrylamide Systems

Conformational analysis of 2-cyano-3-ethoxyacrylamide involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The presence of several rotatable bonds in the molecule allows for a degree of conformational flexibility. smolecule.com Computational methods, such as relaxed potential energy surface scans, can be used to identify the most stable conformations and the energy barriers between them. researchgate.net

Tautomerism, the interconversion of constitutional isomers, is also a possibility for 2-cyano-3-ethoxyacrylamide. Specifically, amide-iminol tautomerism can occur, where a proton migrates from the nitrogen atom to the carbonyl oxygen. Studies on similar 2-cyanoacrylamide derivatives have shown the coexistence of both amide and iminol tautomers in solution. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent and the presence of electron-donating or -withdrawing substituents. researchgate.net DFT calculations can be employed to determine the relative stabilities of the tautomers and the energy barrier for their interconversion. csic.es

Synthesis and Chemical Exploration of Derivatives and Analogs of 2 Cyano 3 Ethoxyacrylamide

Design and Synthesis of Substituted 2-Cyano-3-ethoxyacrylamide Derivatives

The synthesis of substituted 2-cyano-3-ethoxyacrylamide derivatives is a key area of research, primarily driven by the quest for novel compounds with specific biological or material properties. The fundamental synthetic route often involves the Knoevenagel condensation, a well-established method in organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org This reaction typically involves the condensation of an active hydrogen compound, such as 2-cyanoacetamide (B1669375), with a carbonyl compound, followed by dehydration. wikipedia.org

A common strategy for synthesizing derivatives involves the reaction of 2-cyanoacetamide with various substituted aldehydes. For instance, (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been synthesized by reacting different substituted benzaldehydes with cyanoacetamide. chemspider.com This approach allows for the introduction of a wide range of substituents on the phenyl ring, enabling the fine-tuning of the molecule's electronic and steric properties.

A notable example is the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. This derivative was synthesized with a high yield of 90% through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol (B145695) under basic conditions. wikipedia.orgnih.gov The structure of this complex heterocyclic derivative was confirmed using NMR spectroscopy and single-crystal X-ray diffraction. wikipedia.orgnih.gov

Furthermore, the synthesis of imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety has been reported as novel inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1). nih.gov The synthetic scheme for these derivatives involved the initial synthesis of a key intermediate, (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide, which was then subjected to Knoevenagel condensation with various aldehydes to yield the final products. nih.gov

The following table provides a summary of representative substituted 2-cyano-3-ethoxyacrylamide derivatives and their synthetic precursors.

| Derivative Name | Aldehyde Precursor | Amide Precursor | Reference |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-2-yl)acrylamide | 2-Pyridinecarboxaldehyde | (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide | nih.gov |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(4-methylthiazol-2-yl)acrylamide | 4-Methylthiazole-2-carbaldehyde | (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide | nih.gov |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(1-methyl-1H-imidazol-2-yl)acrylamide | 1-Methyl-1H-imidazole-2-carbaldehyde | (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide | nih.gov |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | wikipedia.orgorganic-chemistry.org |

Structure-Reactivity Relationships in 2-Cyano-3-ethoxyacrylamide Analogs

The reactivity of 2-cyano-3-ethoxyacrylamide and its analogs is largely dictated by the electrophilic nature of the α,β-unsaturated carbonyl system. The presence of two electron-withdrawing groups, the cyano and the amide functionalities, significantly activates the double bond towards nucleophilic attack, particularly via Michael addition. organicchemistrydata.orgmasterorganicchemistry.com

A key aspect of the structure-reactivity relationship lies in the reversible covalent interactions of the 2-cyanoacrylamide moiety. While typical acrylamides often form irreversible covalent bonds with nucleophiles like the cysteine residues in proteins, the addition of a cyano group at the α-position alters this reactivity. nih.gov This modification increases the acidity of the α-proton in the resulting Michael adduct, which facilitates a retro-Michael reaction, leading to a reversible covalent bond. researchgate.net This reversibility is a crucial factor in the design of targeted covalent inhibitors, as it can minimize off-target effects. nih.gov

Studies on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors have provided valuable insights into structure-activity relationships. nih.gov The inhibitory potency of these compounds was found to be dependent on the nature and position of the substituents on the phenyl ring. For example, a derivative with a specific substitution pattern, CPA2, exhibited significant tyrosinase inhibitory activity, comparable to the well-known inhibitor kojic acid, without showing cytotoxicity. nih.gov Docking simulations suggested that these analogs could bind directly to the active site of the enzyme. nih.gov

In the context of TAK1 inhibitors, the 2-cyanoacrylamide "warhead" was specifically chosen to achieve reversible covalent inhibition. A derivative bearing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety (compound 13h) demonstrated potent TAK1 inhibitory activity with an IC₅₀ of 27 nM. nih.gov The reversible nature of its interaction was confirmed by its reaction with β-mercaptoethanol. nih.gov This highlights how subtle modifications to the acrylamide (B121943) scaffold can profoundly impact its interaction with biological targets.

The following table summarizes the structure-activity relationship findings for selected 2-cyanoacrylamide derivatives.

| Derivative/Analog | Structural Feature | Observed Reactivity/Activity | Reference |

| 2-Cyanoacrylamide moiety | α-Cyano group on acrylamide | Reversible covalent bonding with thiols | nih.govresearchgate.net |

| (E)-2-Cyano-3-(substituted phenyl)acrylamide (CPA2) | Specific substitution on the phenyl ring | Potent tyrosinase inhibition | nih.gov |

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h) | 6-methylpyridin-2-yl group | Potent and reversible TAK1 inhibition (IC₅₀ = 27 nM) | nih.gov |

Expansion of Synthetic Utility through Derivative Modification

The 2-cyano-3-ethoxyacrylamide scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. The inherent reactivity of the molecule, with its electrophilic double bond and multiple functional groups, allows for a variety of chemical transformations.

The cyano and amide groups can participate in cyclization reactions to form various heterocyclic rings. For instance, derivatives of 2-cyanoacrylamide are used as precursors in the synthesis of pyrazole (B372694) and thiophene-containing heterocycles. wikipedia.orgorganic-chemistry.org The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the direct incorporation of this scaffold into a complex heterocyclic system. wikipedia.orgorganic-chemistry.org

Furthermore, the modification of the acrylamide nitrogen or the ethoxy group can lead to a diverse range of derivatives with tailored properties. The synthesis of imidazopyridine derivatives, where the 2-cyanoacrylamide moiety is tethered to a larger heterocyclic core, showcases the utility of this compound as a key component in the construction of biologically active molecules. nih.govnih.gov These derivatives have shown promise as potent and selective kinase inhibitors. nih.govnih.gov

The application of 2-cyano-3-ethoxyacrylamide and its derivatives extends to materials science, where they can be used in the development of new polymers and coatings due to their ability to undergo polymerization and cross-linking reactions. nih.gov They also serve as intermediates in the synthesis of agricultural chemicals like pesticides and herbicides. nih.gov

Advanced Spectroscopic and Analytical Methodologies in 2 Cyano 3 Ethoxyacrylamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-cyano-3-ethoxyacrylamide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of each part of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify all non-exchangeable protons and their neighboring environments. For 2-cyano-3-ethoxyacrylamide, the spectrum would be expected to show distinct signals for the ethoxy group, the vinylic proton, and the amide protons.

Ethoxy Protons: The ethoxy group (-OCH₂CH₃) would appear as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling. The chemical shift of the methylene quartet is typically in the range of δ 3.5-4.5 ppm, shifted downfield due to the adjacent oxygen atom. The methyl triplet would appear further upfield, around δ 1.2-1.5 ppm. illinois.eduyale.edu

Vinylic Proton: A single proton is attached to the carbon-carbon double bond. Its chemical shift is highly dependent on its stereochemical relationship with the cyano and amide groups but is expected to be significantly downfield (δ 7.0-8.5 ppm) due to the deshielding effects of the electron-withdrawing cyano and carbonyl groups.

Amide Protons: The amide group (-NH₂) protons are often broad and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear in the δ 5.0-8.0 ppm range. In some cases, the two amide protons can be diastereotopic and appear as two separate signals. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule.

Carbonyl and Cyano Carbons: The amide carbonyl carbon (C=O) is expected at the far downfield end of the spectrum, typically around δ 160-170 ppm. gcms.cz The nitrile carbon (C≡N) usually appears in the δ 115-125 ppm region. gcms.cz

Alkene Carbons: The two carbons of the C=C double bond would have distinct chemical shifts. The carbon bearing the cyano and carbonyl groups would be upfield relative to the carbon bonded to the ethoxy group and the vinylic proton.

Ethoxy Carbons: The methylene carbon (-OCH₂) of the ethoxy group would be found around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) would be much further upfield, typically δ 14-16 ppm.

NMR is also a powerful tool for monitoring the synthesis of 2-cyano-3-ethoxyacrylamide, which is often formed via a Knoevenagel-type condensation. By taking spectra of the reaction mixture over time, the disappearance of reactant signals (e.g., cyanoacetamide and a triethyl orthoformate derivative) and the appearance of the product signals can be tracked to determine reaction kinetics and completion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyano-3-ethoxyacrylamide Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -C≡N | - | - | 115 - 125 |

| C =O | - | - | 160 - 170 |

| CONH ₂ | 5.0 - 8.0 | Broad Singlet | - |

| =C H- | 7.0 - 8.5 | Singlet | 145 - 155 |

| -O-C H₂-CH₃ | 3.5 - 4.5 | Quartet | 60 - 70 |

| -O-CH₂-C H₃ | 1.2 - 1.5 | Triplet | 14 - 16 |

| C (CN)- | - | - | 90 - 100 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of a molecule in its solid, crystalline state. For 2-cyano-3-ethoxyacrylamide, this technique is essential for definitively establishing the configuration of the C=C double bond. The molecule can exist as either the (E) or (Z) isomer.

In a single-crystal X-ray diffraction experiment, a crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be precisely determined. This analysis would confirm the expected planarity of the acrylamide (B121943) core, which is enforced by the sp² hybridization of the atoms involved in the double bond.

Studies on structurally similar compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides and ethyl 2-cyano-3-N,N-dimethyl amino acrylate, have utilized X-ray crystallography to confirm their (E)-configuration and analyze their solid-state packing. tandfonline.comresearchgate.net These studies show that molecules are often linked in the crystal lattice by intermolecular hydrogen bonds, for instance, between the amide N-H donors and carbonyl C=O or nitrile N acceptors of adjacent molecules. researchgate.netacs.org Such interactions dictate the material's bulk properties. For 2-cyano-3-ethoxyacrylamide, one would expect to observe hydrogen bonding from the -NH₂ group to the carbonyl oxygen and possibly the nitrile nitrogen of neighboring molecules, leading to the formation of chains or sheets.

Table 2: Illustrative Crystallographic Data for a Related Cyanoacrylate Compound Data for ethyl 2-cyano-3-N,N-dimethyl amino acrylate, a structurally related compound. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 4.26(1) |

| b (Å) | 11.16(1) |

| c (Å) | 19.63(3) |

| β (°) | 95.5(1) |

Mass Spectrometry (MS) Techniques for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 2-cyano-3-ethoxyacrylamide and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₈N₂O₂), the exact molecular weight is 140.0586 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition. acs.org

When subjected to ionization, typically by Electron Impact (EI) or Electrospray Ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable daughter ions. The fragmentation pattern serves as a molecular fingerprint.

Expected fragmentation pathways for 2-cyano-3-ethoxyacrylamide could include:

Loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ether linkage.

Cleavage of the amide group, resulting in the loss of •NH₂ or CONH₂.

Fragmentation of the acrylamide backbone.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Cyano-3-ethoxyacrylamide

| Ion | m/z (Nominal Mass) | Possible Identity |

| [M]⁺ | 140 | Molecular Ion |

| [M - C₂H₅]⁺ | 111 | Loss of ethyl group |

| [M - OC₂H₅]⁺ | 95 | Loss of ethoxy group |

| [M - CONH₂]⁺ | 96 | Loss of amide group |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of 2-cyano-3-ethoxyacrylamide would display a series of characteristic absorption bands that confirm its identity.

N-H Stretch: The amide N-H bonds typically show one or two sharp to medium peaks in the 3200-3500 cm⁻¹ region. A primary amide (-NH₂) like the one in this molecule will show two bands corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch: The sp² C-H stretch of the vinylic proton appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the ethoxy group's methyl and methylene groups appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a very sharp and distinct absorption in the 2210-2260 cm⁻¹ range. Its intensity is enhanced by conjugation with the double bond.

C=O Stretch: The amide carbonyl group (Amide I band) gives rise to a very strong, sharp absorption between 1630 and 1690 cm⁻¹. Its position is influenced by conjugation and hydrogen bonding.

C=C Stretch: The alkene C=C bond stretch appears in the 1600-1680 cm⁻¹ region. It may sometimes overlap with the amide C=O band.

C-O Stretch: The C-O-C ether linkage will show strong stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Like NMR, IR spectroscopy is highly effective for monitoring reaction progress. For example, during the synthesis from cyanoacetamide, the disappearance of the characteristic CH₂ signal from the reactant and the appearance of the C≡N, C=O, and C=C signals of the conjugated product can be easily followed. nist.gov

Table 4: Characteristic Infrared Absorption Frequencies for 2-Cyano-3-ethoxyacrylamide

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amide | N-H stretch | 3200 - 3500 | Medium (two bands) |

| Alkene | =C-H stretch | 3010 - 3100 | Medium |

| Alkane (Ethoxy) | C-H stretch | 2850 - 2960 | Medium-Strong |

| Nitrile | C≡N stretch | 2210 - 2260 | Medium-Sharp |

| Amide Carbonyl | C=O stretch | 1630 - 1690 | Strong |

| Alkene | C=C stretch | 1600 - 1680 | Variable |

| Ether | C-O stretch | 1000 - 1300 | Strong |

Future Research Directions and Emerging Trends for 2 Cyano 3 Ethoxyacrylamide

Integration of 2-Cyano-3-ethoxyacrylamide into Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Cyano-3-ethoxyacrylamide and its subsequent transformations are traditionally performed using batch processing. However, the integration of these processes into continuous flow chemistry and automated platforms presents a significant opportunity for process optimization, safety enhancement, and scalability.

Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch methods. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle highly reactive intermediates. For the synthesis of 2-Cyano-3-ethoxyacrylamide, which often involves exothermic steps, a flow process could mitigate thermal runaway risks and lead to higher purity products by minimizing side reactions.

Future research will likely focus on adapting current batch syntheses into continuous flow models. For instance, the condensation reaction between α-cyanoacetamide and triethyl orthoformate could be performed in a heated microreactor or packed-bed reactor. The subsequent use of 2-Cyano-3-ethoxyacrylamide in multi-step syntheses, such as the formation of pyrazole (B372694) derivatives, could be designed as a "telescoped" flow process, where the output of one reactor directly feeds into the next, eliminating the need for intermediate isolation and purification steps. This approach, coupled with real-time analytics, would pave the way for fully automated, on-demand synthesis of complex molecules derived from this versatile building block.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of 2-Cyano-3-ethoxyacrylamide

| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Approach | Potential Advantages of Flow Chemistry |

| Reaction Vessel | Large glass flask | Microreactor or packed-bed reactor | Enhanced heat and mass transfer, improved safety |

| Temperature Control | External heating/cooling bath | Precise, rapid heating/cooling of the reactor | Minimized side reactions, higher product purity |

| Reagent Addition | Bulk addition at the start | Continuous pumping and mixing | Better stoichiometric control, safer handling of reagents |

| Scalability | Difficult and requires process re-optimization | "Scaling out" by running multiple reactors in parallel | Linear scalability without extensive redevelopment |

| Automation | Manual or semi-automated | Fully integrated with automated pumps and control systems | High-throughput screening, unattended operation |

Development of Novel Catalytic Systems for 2-Cyano-3-ethoxyacrylamide Transformations

The reactivity of 2-Cyano-3-ethoxyacrylamide is often harnessed through catalysis. While simple base catalysis is common for its cyclization reactions, there is a significant trend towards the development of more sophisticated and novel catalytic systems to control the outcome of its transformations, particularly with respect to stereoselectivity.

An emerging area is the use of chiral catalysts to achieve asymmetric synthesis. For instance, in the synthesis of complex heterocyclic structures, atroposelective synthesis can be achieved using chiral auxiliaries like the Corey-Bakshi-Shibata (CBS) catalyst, which is derived from proline. google.com This opens the door to creating enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.

Future research is expected to expand the catalytic toolbox for 2-Cyano-3-ethoxyacrylamide transformations. This includes the exploration of:

Organocatalysis: Utilizing small organic molecules to catalyze reactions, which can offer unique reactivity and selectivity profiles while avoiding the use of metals.

Photoredox Catalysis: Employing light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in one pot to facilitate tandem reactions, increasing molecular complexity in a single synthetic operation.

The development of these novel catalytic systems will enable chemists to access a wider range of structurally diverse molecules from 2-Cyano-3-ethoxyacrylamide with high efficiency and control.

Table 2: Examples of Catalytic Transformations Involving Acrylamide (B121943) Scaffolds

| Catalyst Type | Example Reaction | Potential Application for 2-Cyano-3-ethoxyacrylamide |

| Base Catalysis (e.g., Triethylamine) | Cyclocondensation with hydrazines to form pyrazoles. google.com | Synthesis of substituted pyrazole and pyridine (B92270) derivatives. |

| Chiral Organocatalyst (e.g., CBS Catalyst) | Asymmetric reduction of ketones. google.com | Potential for atroposelective or enantioselective synthesis of complex heterocycles. |

| Transition Metal Catalysis (e.g., Palladium) | Cross-coupling reactions (e.g., Heck, Suzuki). | Functionalization of derivatives at various positions. |

| Photoredox Catalysis | Radical additions to activated alkenes. | Access to novel scaffolds through radical-mediated pathways. |

Green and Sustainable Synthetic Applications of 2-Cyano-3-ethoxyacrylamide

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Future applications of 2-Cyano-3-ethoxyacrylamide will likely be scrutinized through this lens, aiming to reduce environmental impact and improve process safety.

A key focus will be on the development of more environmentally benign synthetic methods for both the production of 2-Cyano-3-ethoxyacrylamide and its subsequent use. Current syntheses often employ reagents like acetic anhydride (B1165640) and organic solvents such as n-hexane for purification. cjph.com.cn Future research will aim to replace these with greener alternatives. This could involve:

Solvent Selection: Utilizing bio-based solvents like ethanol (B145695) or exploring solvent-free reaction conditions.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as catalytic cyclization reactions that produce water as the only byproduct.

Alternative Energy Sources: Employing microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: Investigating pathways to synthesize the precursor, α-cyanoacetamide, from renewable biomass sources.

By embracing these green chemistry principles, the lifecycle of 2-Cyano-3-ethoxyacrylamide and its derivatives can be made more sustainable.

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Green Chemistry Principle | Application to 2-Cyano-3-ethoxyacrylamide Synthesis | Future Research Goal |

| Prevention | Design syntheses to minimize waste. | Develop high-yield, catalytic reactions that avoid byproducts. |

| Atom Economy | Maximize the incorporation of atoms from reactants to product. | Favor addition and cyclization reactions over substitutions. |

| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. | Replace hazardous reagents with safer alternatives. |

| Safer Solvents and Auxiliaries | Minimize the use of auxiliary substances or make them innocuous. | Utilize water, bio-based solvents (e.g., ethanol), or solvent-free conditions. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Explore catalytic systems that lower activation energies; use microwave or photochemical activation. |

| Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. | Develop bio-synthetic routes to key starting materials. |

Exploration of 2-Cyano-3-ethoxyacrylamide in Materials Science and Polymer Chemistry

The unique combination of functional groups in 2-Cyano-3-ethoxyacrylamide makes it an intriguing monomer for the development of advanced materials and functional polymers. ontosight.ai The acrylamide moiety is a well-known polymerizable group, while the cyano and ethoxy groups provide opportunities for tuning the material's properties and for post-polymerization modification.

Future research in this area will focus on the chemical transformations that convert this small molecule into macromolecular structures. The primary route for this is through polymerization of the vinyl group. This can be achieved through various methods, such as:

Free Radical Polymerization: A common method to produce polyacrylamide-based materials.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and molecular weights.

The resulting polymers would feature pendant cyano and ethoxy groups along the backbone. These functional groups can impart specific properties to the material, such as polarity and hydrogen bonding capabilities. Furthermore, they serve as chemical handles for subsequent reactions, allowing for the creation of more complex functional materials:

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, enabling cross-linking or the attachment of other functional molecules.

The ethoxy group could potentially be cleaved to reveal a hydroxyl group, providing another site for modification.

These transformations could lead to the development of novel materials such as hydrogels, coatings, and specialty resins with tailored properties for a range of applications. ontosight.ai

Table 4: Potential Polymerization and Post-Modification Reactions

| Reaction Type | Description | Resulting Material/Functionality |

| RAFT Polymerization | Controlled polymerization of the acrylamide vinyl group. | Well-defined homopolymers or block copolymers with pendant cyano and ethoxy groups. |

| Hydrolysis of Cyano Group | Conversion of the nitrile to a carboxylic acid under acidic or basic conditions. | Creates anionic polymers capable of ion exchange or pH-responsive behavior. |

| Reduction of Cyano Group | Conversion of the nitrile to a primary amine using reducing agents. | Introduces primary amine groups for bioconjugation or further functionalization. |

| Cross-linking Reactions | Utilizing the pendant functional groups to form covalent bonds between polymer chains. | Development of robust hydrogels, thermosets, or coatings. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-ethoxyacrylamide, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Knoevenagel condensation between cyanoacetamide derivatives and ethoxy-substituted aldehydes. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., piperidine or ammonium acetate), and temperature (60–80°C). Yield optimization requires monitoring reaction time via TLC or HPLC to prevent side reactions like over-cyanation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. How should researchers validate the purity of 2-cyano-3-ethoxyacrylamide in preclinical studies?

- Methodological Answer : Use hyphenated analytical techniques:

- HPLC-UV/HRMS : Confirm molecular weight and detect impurities (e.g., unreacted cyanoacetamide).

- NMR (¹H/¹³C) : Verify structural integrity, focusing on acrylamide double-bond geometry (E/Z isomerism) and ethoxy group signals.

- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and O.

Quality control protocols should align with ISO/IEC 17025 standards, including batch-specific calibration curves and inter-laboratory validation to ensure reproducibility .

Q. What safety protocols are essential for handling 2-cyano-3-ethoxyacrylamide in lab settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.

- Ventilation : Use fume hoods to minimize inhalation of aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

- Storage : Keep in amber glass containers under nitrogen at 4°C to prevent photodegradation and moisture absorption. Safety data sheets (SDS) must be reviewed for acute toxicity and disposal guidelines .

Q. How can researchers design dose-response experiments for evaluating biological activity?

- Methodological Answer :

- In vitro assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate. Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls (DMSO/saline).

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Normalize data to baseline activity (e.g., untreated cells) to account for plate-to-plate variability .

Advanced Research Questions

Q. How to resolve contradictions in reported antioxidant efficacy of 2-cyano-3-ethoxyacrylamide derivatives?

- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., DPPH vs. ABTS radical scavenging) or solvent polarity effects. To address this:

- Cross-validate : Test compounds in multiple assays (e.g., FRAP, SOD mimicry) under standardized conditions.

- Control for Autoxidation : Use argon-purged buffers and chelating agents (EDTA) to minimize metal-catalyzed degradation.

- Meta-analysis : Compare structural analogs (e.g., ethoxy vs. methoxy substitutions) to identify substituent-dependent trends .

Q. What strategies optimize 2-cyano-3-ethoxyacrylamide’s stability in aqueous formulations for in vivo studies?

- Methodological Answer :

- pH Adjustment : Stabilize acrylamide bonds by maintaining pH 6.5–7.5 (phosphate buffer).

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) to prevent hydrolysis.

- Encapsulation : Use liposomes or PLGA nanoparticles to enhance bioavailability and reduce renal clearance. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How to interpret conflicting data on the compound’s anti-inflammatory mechanism (e.g., COX-2 inhibition vs. NF-κB pathway modulation)?

- Methodological Answer :

- Pathway Profiling : Use transcriptomics (RNA-seq) and proteomics (Western blot/ELISA) to map upstream/downstream targets.

- Knockout Models : Compare wild-type and COX-2⁻/⁻ macrophages to isolate pathway contributions.

- Dose-Dependent Effects : Low doses may preferentially inhibit COX-2, while higher doses disrupt NF-κB nuclear translocation .

Q. What computational methods predict 2-cyano-3-ethoxyacrylamide’s reactivity in novel synthetic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron-density distribution and predict regioselectivity.

- MD Simulations : Simulate solvent interactions to identify aggregation-prone conditions.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide analog design .

Data Presentation and Ethics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.